Product packaging for 3,6-Difluoro-2-methylpyridine(Cat. No.:)

3,6-Difluoro-2-methylpyridine

Cat. No.: B13477546
M. Wt: 129.11 g/mol
InChI Key: XJCFNRPOVUQDRD-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Fluorinated pyridine scaffolds are of paramount importance in contemporary organic synthesis, particularly within the realms of medicinal and agricultural chemistry. rsc.org The introduction of fluorine atoms into a pyridine ring can significantly alter the molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability. rsc.orgcore.ac.uk These modifications can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. rsc.org The strong electron-withdrawing nature of fluorine can also influence the reactivity of the pyridine ring, enabling novel synthetic transformations. core.ac.uk Consequently, the development of new methods for synthesizing fluorinated pyridine compounds remains a significant focus of research in organic fluorine chemistry. chemicalbook.com

Overview of Dihalosubstituted Methylpyridines in Chemical Research

Dihalosubstituted methylpyridines are versatile building blocks in chemical synthesis. The halogen atoms serve as reactive handles for a variety of transformations, including nucleophilic aromatic substitution (SNAr) reactions, which are facilitated by the electron-withdrawing nature of the halogens. lookchem.com The methyl group can also be functionalized, adding to the synthetic utility of these compounds. The relative positions of the halogen and methyl substituents on the pyridine ring dictate the regioselectivity of subsequent reactions, allowing for the controlled synthesis of complex, polysubstituted pyridines. lookchem.com For instance, 2,6-dihalo-3-methylpyridines are known to undergo sequential nucleophilic substitutions to yield 2,3,6-trisubstituted pyridines. lookchem.com

Scope and Research Focus on 3,6-Difluoro-2-methylpyridine (B6231309)

This article focuses specifically on the chemical compound this compound. The subsequent sections will delve into its chemical and physical properties, methods for its synthesis, and its reactivity. The aim is to provide a comprehensive and scientifically accurate overview of this particular dihalosubstituted methylpyridine, highlighting its unique characteristics and potential as a synthetic intermediate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5F2N B13477546 3,6-Difluoro-2-methylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-difluoro-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCFNRPOVUQDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties of 3,6 Difluoro 2 Methylpyridine

The properties of 3,6-Difluoro-2-methylpyridine (B6231309) are summarized in the interactive data table below.

PropertyValue
Molecular Formula C₆H₅F₂N
Molecular Weight 129.11 g/mol
CAS Number 1227598-05-1
SMILES Code CC1=NC(F)=CC=C1F

Synthesis and Reaction Mechanisms

De Novo Synthesis Approaches to the Pyridine Core

De novo synthesis involves the construction of the heterocyclic ring from the ground up. This approach can be advantageous for controlling the substitution pattern of the final product with high regioselectivity.

The synthesis of the pyridine ring is a well-established field in organic chemistry, with several classical methods providing access to substituted pyridines, including methylpyridines. While not directly producing fluorinated derivatives, these foundational routes can be adapted by using fluorinated starting materials.

One of the most versatile methods is the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or an ammonia equivalent. beilstein-journals.org Another prominent method is the Hantzsch pyridine synthesis, which classically involves the condensation of two equivalents of a β-ketoester with an aldehyde and an ammonia source to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. beilstein-journals.org This method is particularly effective for producing symmetrically substituted pyridines.

Other notable approaches include the Chichibabin pyridine synthesis, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives, often under high temperature and pressure. beilstein-journals.org Modifications of these classical reactions, such as the Bohlmann-Rahtz pyridine synthesis, allow for the one-pot cyclocondensation of enamines and alkynones to produce polysubstituted pyridines with controlled regiochemistry. core.ac.uk

Table 1: Classical Pyridine Synthesis Routes

Synthesis Name Precursors General Product
Hantzsch Synthesis Aldehyde, β-Ketoester (2 eq.), Ammonia source 1,4-Dihydropyridines (oxidized to Pyridines)
Chichibabin Synthesis Aldehydes/Ketones, Ammonia Substituted Pyridines
Bohlmann-Rahtz Synthesis Enamine, Alkynone Polysubstituted Pyridines
1,5-Diketone Condensation 1,5-Diketone, Ammonia Substituted Pyridines

Strategies for Introducing Fluorine Substituents during Ring Formation

A powerful strategy for creating fluorinated pyridines is to incorporate fluorine-containing building blocks directly into a cyclization reaction. This approach ensures the precise placement of fluorine atoms in the final heterocyclic structure.

One modern approach is the Rh(III)-catalyzed C-H functionalization, which can be used to prepare multi-substituted 3-fluoropyridines. nih.gov This method involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes. nih.govacs.org The reaction proceeds in a single step and is effective for a variety of substituted oximes and alkynes, offering a direct route to 3-fluoropyridines with predictable regioselectivity. nih.govacs.org

Another strategy involves the cyclocondensation of fluorinated 1,3-dicarbonyl compounds or their equivalents with enamines. For instance, α,β-unsaturated trifluoromethyl ketones can react with primary enamines to yield 1,4-dihydropyridines, which can then be converted to 2-difluoromethyl-6-methylpyridines. clockss.org Similarly, fluorinated pyrrolo[2,3-b]pyridines have been synthesized through the regioselective cyclocondensation of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with various fluorine-containing 1,3-biselectrophiles. sorbonne-universite.fr These methods highlight the utility of using fluorinated synthons to construct the pyridine ring.

Table 2: Selected De Novo Syntheses of Fluorinated Pyridines

Method Fluorinated Precursor Other Reagents Product Type
Rh(III)-catalyzed C-H Functionalization α-Fluoro-α,β-unsaturated oxime Alkyne, Rh(III) catalyst 3-Fluoropyridines nih.govacs.org
Cyclocondensation α,β-Unsaturated trifluoromethyl ketone Primary enamine 2-Difluoromethyl-6-methylpyridines clockss.org
Annulation Reaction Fluorine-containing 1,3-biselectrophiles Aminopyrrole derivative Fluorinated Pyrrolo[2,3-b]pyridines sorbonne-universite.fr

Functionalization of Pre-existing Pyridine Systems

An alternative to de novo synthesis is the modification of an already formed pyridine ring. This is often a more direct route if the corresponding non-fluorinated pyridine is readily available.

Direct fluorination involves replacing a hydrogen atom on the pyridine ring with a fluorine atom. This can be challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic attack.

Electrophilic fluorinating agents, particularly those containing a nitrogen-fluorine (N-F) bond, are widely used to introduce fluorine into organic molecules. harvard.edu Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is one of the most common and versatile of these reagents. organic-chemistry.org

The direct electrophilic fluorination of pyridine itself is difficult; however, more electron-rich derivatives or intermediates can be successfully fluorinated. For example, 1,2-dihydropyridines can be fluorinated with Selectfluor® to produce 3-fluoro-3,6-dihydropyridines, which subsequently eliminate hydrogen fluoride to yield the corresponding fluorinated pyridines. nih.govresearchgate.net This two-step sequence allows for the formal electrophilic fluorination of the pyridine system under relatively mild conditions. The reaction of Selectfluor® with imidazo[1,2-a]pyridines has also been shown to produce 3-fluorinated products regioselectively in an aqueous medium. acs.org The reactivity and selectivity of these reactions can be influenced by the solvent and other additives. mpg.de

Table 3: Examples of Electrophilic Fluorination with Selectfluor®

Substrate Product Type Conditions Reference
1,2-Dihydropyridines Fluorinated Pyridines (via elimination) Acetonitrile (B52724), 0 °C to room temp. nih.govresearchgate.net
Imidazo[1,2-a]pyridines 3-Fluoroimidazo[1,2-a]pyridines Aqueous solution, DMAP acs.org
Phenylacetic Acid Derivatives α-Fluoro-α-arylcarboxylic acids Non-aqueous, DMAP mpg.de

Direct Fluorination Techniques

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange (Halex) reactions are a cornerstone of industrial aromatic fluorination chemistry. This method involves the nucleophilic substitution of a halogen atom, typically chlorine or bromine, with fluoride. For pyridine systems, this is a common strategy to introduce fluorine, especially at the 2- and 6-positions.

The reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluoride source. google.comgoogle.com The process is usually carried out at high temperatures in a polar aprotic solvent like sulfolane (B150427) or dimethyl sulfoxide (B87167). google.comgoogleapis.com The reactivity of the starting halopyridine is crucial; the presence of electron-withdrawing groups can activate the ring toward nucleophilic attack and facilitate the exchange. For instance, 2,6-dichloropyridine (B45657) can be converted to 2,6-difluoropyridine (B73466) by heating with KF. harvard.edu The efficiency of the reaction can be enhanced by using phase-transfer catalysts, such as crown ethers or aminophosphonium salts, which increase the solubility and nucleophilicity of the fluoride salt. google.comgoogle.com

Table 4: Halogen Exchange (Halex) Fluorination of Halopyridines

Substrate Fluorinating Agent Conditions Product Example
2-Chloropyridine KF Dimethyl sulfone, 200°C 2-Fluoropyridine googleapis.com
Dichloropyridines CsF Dimethyl sulfoxide Difluoropyridines researchgate.net
Polychloropyridines KF or CsF Polar aprotic solvent, high temp. Polyfluoropyridines google.comgoogle.com

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely employed method for the functionalization of electron-deficient aromatic systems like fluorinated pyridines. This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Regioselective Displacement of Halogen Atoms

The regiochemical outcome of SNAr reactions on polyhalogenated pyridines is dictated by a combination of electronic and steric factors. The position of the activating nitrogen atom and the nature of the halogen substituents play a crucial role in directing incoming nucleophiles.

In dihalopyridines, the site of nucleophilic attack is highly dependent on the substitution pattern. For instance, in the case of 2,4-dihalopyridines, nucleophilic substitution preferentially occurs at the 4-position. acs.org However, this inherent regioselectivity can be completely reversed. The introduction of a bulky trialkylsilyl group at the C-3 or C-5 position effectively shields the adjacent C-4 (and C-2) position, thereby directing the nucleophilic attack to the C-6 (or C-2) position. acs.org This "silyl trick" provides a powerful tool for achieving regiocontrol in the synthesis of highly substituted pyridines.

For pyridines containing different halogens, the reactivity order often follows the trend F > Cl > Br > I, which is contrary to the leaving group ability observed in SN2 reactions. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. reddit.commasterorganicchemistry.com

A study on the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine (B117243) revealed that the regioselectivity is significantly influenced by the steric bulk of the substituent at the 3-position. Bulky groups favor substitution at the less hindered 6-position. nih.gov Furthermore, the solvent can dramatically influence the regioselectivity; for example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine can be switched from being highly selective for the 2-position in dichloromethane (B109758) to favoring the 6-position in dimethyl sulfoxide (DMSO). nih.gov This highlights the intricate interplay of substrate, reagent, and reaction conditions in controlling the outcome of SNAr on halopyridines.

The concept of "regioexhaustive substitution" has been demonstrated on substrates like 2,5-difluoropyridine (B1303130), where each vacant position can be selectively functionalized through careful application of directing and protecting groups in conjunction with metalation strategies. researchgate.netacs.orgacs.orgchemrxiv.org

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halopyridines

Starting Material Reagent/Conditions Major Product Position of Attack Reference
2,4-Difluoropyridine Standard Nucleophiles 4-position acs.org
3-Trialkylsilyl-2,4-difluoropyridine Standard Nucleophiles 6-position acs.org
2,6-Dichloro-3-cyanopyridine 1-Methylpiperazine 6-position nih.gov
2,6-Dichloro-3-carboxamidopyridine 1-Methylpiperazine 2-position nih.gov
Influence of Fluorine on SNAr Reactivity

The presence of fluorine atoms on a pyridine ring has a profound impact on its reactivity towards nucleophiles in SNAr reactions. Fluorine's high electronegativity makes the carbon atom to which it is attached highly electrophilic and activates the entire aromatic system towards nucleophilic attack. reddit.commasterorganicchemistry.com

The rate-determining step in most SNAr reactions is the formation of the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Fluorine's strong -I (inductive) effect effectively stabilizes this intermediate by withdrawing electron density, thereby lowering the activation energy of the initial attack. masterorganicchemistry.com This stabilizing effect is more significant than the strength of the carbon-fluorine bond, which is broken in the subsequent, faster elimination step. Consequently, fluoro-substituted pyridines are generally more reactive in SNAr than their chloro, bromo, or iodo counterparts. masterorganicchemistry.com For one studied reaction, a fluoride leaving group was found to be 3300 times more reactive than an iodide. masterorganicchemistry.com

This high reactivity makes fluoropyridines, such as 2,5-difluoropyridine, valuable precursors for the synthesis of polysubstituted pyridines. The fluorine atoms can be sequentially and regioselectively displaced by a variety of nucleophiles (e.g., O-, N-, S-, and C-based) to build molecular complexity. researchgate.net

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of heterocyclic compounds, avoiding the need for pre-functionalized starting materials.

Transition Metal-Catalyzed C-H Activation (e.g., Borylation, Arylation)

Transition metal catalysis provides a versatile platform for the direct functionalization of C-H bonds in fluorinated pyridines.

Borylation: Iridium-catalyzed C-H borylation is a robust method for introducing a boryl group, which can then be further transformed into a wide range of functional groups through cross-coupling reactions. researchgate.netrsc.org Studies on the iridium-catalyzed borylation of fluoroarenes have shown that the regioselectivity is governed by a combination of steric and electronic factors. kyoto-u.ac.jp While steric effects are often dominant, electronic effects play a significant role, especially in fluorinated heterocycles like pyridines. For 2,6-difluoropyridine, computational studies have predicted the borylation pathways, highlighting the influence of the fluorine substituents on the site selectivity. kyoto-u.ac.jp

Arylation: Palladium-catalyzed C-H arylation allows for the direct formation of C-C bonds between a fluorinated pyridine and another aromatic system. nih.gov For example, the palladium-catalyzed C-H arylation of 3,5-difluoropyridine (B1298662) with aryl sulfides has been achieved using a palladium-N-heterocyclic carbene (NHC) catalyst and a bulky zinc amide base. researchgate.net This reaction proceeds regioselectively at the 4-position, which is the most acidic C-H bond. researchgate.net Similarly, Pd(II)-catalyzed C3-selective arylation of pyridines has been developed, offering a route to 3-arylpyridines. rsc.org

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Fluoropyridines

Substrate Catalyst/Reagent Functionalization Position Reference
3,5-Difluoropyridine Pd-NHC / TMPZnCl·LiCl Arylation 4 researchgate.net
2,6-Difluoropyridine [Ir(OMe)cod]2 / dtbpy Borylation 4 kyoto-u.ac.jp
2,5-Difluoropyridine LDA / ZnCl2, then Negishi coupling Arylation 4 wikipedia.org
Metal-Free C-H Functionalization

Metal-free approaches to C-H functionalization offer advantages in terms of cost, toxicity, and ease of product purification. Radical-based methods, often initiated by light, are particularly prominent.

The direct C-H difluoromethylation of pyridines is a notable example. beilstein-journals.org This can be achieved through a radical process using oxazino pyridine intermediates, which are readily accessible from the parent pyridine. beilstein-journals.org This strategy allows for the meta-C-H difluoromethylation of pyridines, a transformation that is challenging to achieve through other means. beilstein-journals.org Various difluoromethylating agents and radical initiators have been developed for the functionalization of heteroarenes under metal-free conditions. acs.org For instance, visible-light-induced methods using photocatalysts can generate difluoromethyl radicals from precursors like sodium difluoromethanesulfinate. acs.org

Site-Selectivity Control (Ortho, Meta, Para)

Controlling the site-selectivity of C-H functionalization on the pyridine ring is a central challenge in synthetic chemistry. The inherent electronic properties of the pyridine ring favor functionalization at the C2, C4, and C6 positions in electrophilic-type reactions and at the C3 and C5 positions in some metal-catalyzed processes.

For C-H functionalization, site-selectivity can be controlled through several strategies:

Directing Groups: A functional group on the substrate can coordinate to the metal catalyst, directing the C-H activation to a specific, often ortho, position.

Inherent Electronic and Steric Effects: As seen in the arylation of 3,5-difluoropyridine, the most acidic C-H bond (at C4) is selectively functionalized. researchgate.net Steric hindrance from existing substituents can also block certain positions and direct functionalization elsewhere.

Catalyst and Ligand Control: The choice of transition metal and, crucially, the ligands coordinated to it can override the inherent reactivity of the substrate. Chiral ligands can even be used to achieve enantioselective C-H functionalization.

Reaction Intermediates: A dearomatization-rearomatization strategy using oxazino pyridine intermediates allows for a switch in regioselectivity. Under basic conditions, these intermediates undergo meta-C-H functionalization, while under acidic conditions, they switch to para-selective functionalization. This pH-dependent reactivity provides a powerful tool for accessing different isomers from a common precursor.

The selective functionalization of each vacant position in molecules like 2,5-difluoropyridine has been accomplished through a combination of directed metalation, protection/deprotection strategies, and the use of specific organometallic reagents. researchgate.netacs.orgacs.orgchemrxiv.org These approaches demonstrate the high level of control that can be achieved in the synthesis of precisely substituted fluorinated pyridines.

Transformations via Dearomatized Intermediates

The inherent stability of the pyridine ring often necessitates harsh reaction conditions for direct functionalization. A powerful alternative strategy involves the temporary dearomatization of the pyridine ring to create more reactive, partially saturated intermediates like dihydropyridines or tetrahydropyridines. researcher.lifenih.gov These intermediates, which possess enamine or dienamine characteristics, are more susceptible to electrophilic or nucleophilic attack, allowing for the introduction of various functional groups under milder conditions. snnu.edu.cn Following functionalization, the aromaticity of the pyridine ring is restored in a rearomatization step. This dearomatization-rearomatization sequence provides access to complex, substituted pyridines that are challenging to synthesize through other methods. researcher.lifesnnu.edu.cn

Pyridine Dearomatization and Subsequent Functionalization

The dearomatization of pyridines is a well-established method for accessing piperidines and other saturated N-heterocycles. nih.gov This approach typically involves either the hydrogenation of the pyridine ring or the addition of nucleophiles to a pyridine that has been activated by an N-substituent (e.g., an acyl or chloroformate group). nih.govnih.gov The regioselectivity of nucleophilic addition to these activated pyridinium (B92312) species, yielding either 1,2- or 1,4-dihydropyridines, is dependent on both the activating group and the nucleophile used. researchgate.net

A variety of methods have been developed for this purpose. For instance, a metal-free and selective reduction of N-heteroarenes using amine borane (B79455) can produce a broad range of N-substituted 1,4- and 1,2-dihydropyridines. nih.gov These dihydropyridine intermediates are valuable building blocks that can undergo further transformations. Their synthetic utility has been demonstrated through subsequent functionalization reactions such as palladium-catalyzed transfer hydrogenation to yield tetrahydropyridines, or hydrofluorination and difluorination using reagents like Selectfluor to create fluorinated piperidine (B6355638) derivatives. nih.gov

Another sophisticated approach involves the use of oxazino-pyridine intermediates. researcher.lifeacs.org Pyridines can react with reagents like dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate (B1213749) to form stable oxazino-pyridines. thieme-connect.com These dearomatized adducts can then undergo regioselective functionalization. For example, applying an oxazinoazaarene-based temporary dearomatization strategy with an electrophilic fluorine source like Selectfluor has enabled the formal meta-C–H-fluorination of pyridines with high selectivity. researcher.lifeacs.org This strategy has proven effective for the late-stage functionalization of complex molecules, including drugs and their precursors. acs.org

The table below summarizes the dearomatization of pyridines and subsequent functionalization.

Precursor Reagents Intermediate Subsequent Reaction Product Ref
Pyridine 1. Phenyl chloroformate 2. Trimethylamine borane N-substituted 1,4-dihydropyridine (B1200194) Pd-catalyzed transfer hydrogenation Tetrahydropyridine nih.gov
Pyridine 1. Phenyl chloroformate 2. Trimethylamine borane N-substituted 1,2-dihydropyridine Hydrofluorination with Selectfluor Fluorinated piperidine nih.gov
Ring-Opening and Ring-Closing Approaches

Skeletal editing of cyclic molecules through ring-opening and ring-closing sequences represents a sophisticated strategy for synthesizing complex heterocyclic frameworks. rsc.org This approach allows for the fundamental rearrangement of molecular scaffolds, including the transmutation of one type of ring system into another.

One such strategy involves the rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium salts to synthesize chiral piperidines. bohrium.com Mechanistic studies suggest this transformation proceeds through a ring-opening, transamination, and subsequent ring-closing process. bohrium.com This method is notable for its use of mild conditions and tolerance of various functional groups, making it suitable for late-stage modifications of drug molecules. bohrium.com

Another powerful example is the synthesis of highly functionalized pyridines from isoxazoles. acs.org This method begins with a rhodium carbenoid-induced ring expansion of an isoxazole, which involves the formal insertion of a vinylcarbenoid across the N−O bond. The resulting product then undergoes a rearrangement upon heating, which could involve either a Claisen rearrangement or an electrocyclic ring opening to an azatriene followed by a 6π electrocyclization, to form a 1,4-dihydropyridine intermediate. acs.org Subsequent oxidation with a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) affords the fully aromatic, highly substituted pyridine. acs.org

A different approach utilizes 3-vinylchromones, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) in a one-pot, three-component reaction to produce functionalized 1,6-dihydropyridine derivatives. rsc.orgrsc.org The proposed mechanism involves a series of tandem reactions starting with the formation of an NH aldimine. This is followed by a Michael-type addition to the vinylchromone, which triggers the opening of the pyrone ring to form a 2-aza-triene intermediate. rsc.org This intermediate then undergoes a thermal 6π-electrocyclization and a subsequent rsc.orgrecercat.cat-H shift to yield the final dihydropyridine product. rsc.orgrsc.org

The table below outlines various ring-opening and ring-closing approaches to pyridine and related heterocycle synthesis.

Starting Materials Key Steps Intermediate Product Ref
N-Alkyl Pyridinium Salt, Chiral Primary Amine Ring-opening, Transamination, Ring-closing - Chiral Piperidine bohrium.com
Isoxazole, Vinyldiazoacetate Rh-carbenoid induced ring expansion, Rearrangement, Oxidation 1,4-Dihydropyridine Highly functionalized Pyridine acs.org

Synthesis of Specific Analogues and Derivatives of this compound

The synthesis of specific fluorinated pyridine analogues, such as those containing a difluoromethyl (CHF2) group, is of significant interest due to the unique properties this moiety imparts on molecules. The difluoromethyl group can act as a bioisostere for alcohol, thiol, or amine groups, making it valuable in medicinal chemistry. thieme-connect.com

Routes to Difluoromethylated Pyridines

Several methods have been developed for the synthesis of difluoromethylated pyridines. A transition metal-free approach utilizes readily available ethyl bromodifluoroacetate as the difluoromethylating agent. rsc.org This method allows for the N-difluoromethylation of pyridines in a two-step process involving N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.org A similar protocol using bromo(difluoro)acetic acid has been developed for the N-difluoromethylation of various N-heterocycles, including quinolinamines and quinazolinamines, proceeding through an imine-containing intermediate. acs.org

Another strategy involves the dehydrofluorination of precursor molecules. For example, 2-difluoromethyl-6-methylpyridine-3,5-dicarboxylates can be synthesized from 1,4-dihydro-2-methyl-6-trifluoromethylpyridines. clockss.org The dihydro-trifluoromethylpyridine precursors are first formed from the reaction of α,β-unsaturated trifluoromethyl ketones with primary enamines. Subsequent treatment with a base combination like DBU/piperazine induces dehydrofluorination, converting the trifluoromethyl group to a difluoromethyl group and aromatizing the ring to yield the desired product. clockss.org This method is advantageous as it proceeds under mild conditions and is compatible with sensitive functional groups like methyl esters. clockss.org

Regioselective difluoromethylation can also be achieved through the use of dearomatized intermediates. A modular approach allows for the selective introduction of a difluoromethyl group at either the meta- or para-position of a pyridine ring. thieme-connect.com This is accomplished by using oxazino-pyridines as key intermediates, which are then reacted with a suitable difluoromethyl radical source. thieme-connect.com

The table below summarizes different routes to difluoromethylated pyridines.

Precursor Reagent(s) Key Transformation Product Ref
Pyridine Ethyl bromodifluoroacetate, K2CO3 N-alkylation, hydrolysis, decarboxylation N-difluoromethylated pyridine rsc.org
1,4-Dihydro-2-methyl-6-trifluoromethylpyridine DBU / Piperazine Dehydrofluorination 2-Difluoromethyl-6-methylpyridine clockss.org
Pyridine (via Oxazino-pyridine intermediate) 2,2-Difluoro-2-iodo-1-phenylethan-1-one Radical difluoromethylation, rearomatization meta-Difluoromethylated pyridine thieme-connect.com

Preparation of Functionalized 3,6-Dihydropyridine Precursors

Functionalized dihydropyridines are crucial intermediates in the synthesis of substituted pyridines and piperidines. researchgate.net A direct method for synthesizing new fluorinated 3,6-dihydropyridines involves the electrophilic fluorination of 1,2-dihydropyridine precursors with Selectfluor®. nih.gov This reaction, conducted in acetonitrile at low temperatures, produces 3-fluoro-3,6-dihydropyridines as a mixture of diastereomers. These fluorinated dihydropyridines are somewhat unstable and can be readily converted into the corresponding aromatic pyridines through the elimination of hydrogen fluoride, a process that can occur simply upon standing in a solvent like deuterochloroform or during chromatographic purification. nih.gov

A different strategy for creating highly functionalized 1,6-dihydropyridine derivatives involves a one-pot, three-component reaction between 3-vinylchromones, various aromatic aldehydes, and ammonium acetate. rsc.orgrsc.org This method proceeds via a tandem sequence that includes the opening of the pyrone ring, followed by an electrocyclization to construct the dihydropyridine core, yielding products with both ortho-hydroxybenzoyl and benzoyl groups. rsc.org The reaction is praised for its operational simplicity and use of readily available starting materials. rsc.org

The table below details methods for preparing functionalized dihydropyridine precursors.

Precursors Reagent(s) Product Key Features Ref
1,2-Dihydropyridines Selectfluor® 3-Fluoro-3,6-dihydropyridines Electrophilic fluorination; product can eliminate HF to form pyridines. nih.gov

Reactivity of the Pyridine Ring System

The reactivity of the pyridine ring in this compound is significantly influenced by the presence of two fluorine atoms and a methyl group. These substituents modulate the electron density of the aromatic ring, thereby affecting its susceptibility to both electrophilic and nucleophilic attacks.

The presence of two electron-withdrawing fluorine atoms in this compound deactivates the pyridine ring towards electrophilic aromatic substitution. smolecule.comsmolecule.com This deactivation is a consequence of the reduced electron density on the ring, making it less susceptible to attack by electrophiles. smolecule.comsmolecule.com Computational studies, such as those employing density functional theory (DFT), indicate that the introduction of fluorine substituents leads to an enhanced electrophilic character of the pyridine ring. The electron-withdrawing nature of fluorine can direct electrophilic substitutions to specific positions on the ring, although such reactions are generally less favorable compared to those on unsubstituted or electron-rich pyridines. smolecule.com

New fluorinated 3,6-dihydropyridines have been synthesized through the electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor®. nih.govresearchgate.net These 3-fluoro-3,6-dihydropyridines can then be converted to the corresponding pyridines by eliminating hydrogen fluoride under mild conditions. nih.govresearchgate.net

The fluorine atoms at the C2 and C6 positions of the pyridine ring in this compound make these positions highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. lookchem.comcymitquimica.com The strong electron-withdrawing nature of the fluorine atoms facilitates the attack of nucleophiles by stabilizing the intermediate Meisenheimer complex.

It is well-established that fluoropyridines readily react with nucleophiles. lookchem.com Specifically, 3-substituted-2,6-difluoropyridines are known to be transformed into 2,3,6-trisubstituted pyridines through successive reactions with nucleophiles. lookchem.com For instance, the reaction of 3-chloro-2,6-difluoropyridine (B1590543) with benzylamine (B48309) occurs preferentially at the 2-position. lookchem.com In the case of 2,6-difluoro-3-methylpyridine, while the fluorine atoms activate the C2 and C6 positions for nucleophilic attack, the methyl group at the 3-position can exert some steric hindrance, potentially influencing the regioselectivity of the reaction.

The substitution of hydrogen atoms with fluorine atoms in the pyridine ring has a profound impact on the electronic properties and reactivity of the molecule. smolecule.comacs.orgacs.org Fluorine is the most electronegative element, and its presence significantly alters the electron distribution within the pyridine ring. cymitquimica.com

Electronic Effects:

Inductive Effect: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms decreases the electron density of the pyridine ring, making it more electron-deficient. smolecule.com This effect is most pronounced at the carbon atoms directly bonded to the fluorine atoms (C2 and C6).

Mesomeric Effect: Fluorine also exerts a +M (mesomeric) effect by donating its lone pair of electrons to the aromatic system. However, for fluorine, the inductive effect is generally considered to be stronger than the mesomeric effect.

Bonding and Molecular Geometry: Density functional theory (DFT) calculations have shown that fluorine substitution influences bond lengths and angles within the pyridine ring. The carbon-fluorine bond lengths are typically in the range of 1.32-1.35 angstroms.

Reactivity Consequences:

Increased Susceptibility to Nucleophilic Attack: The reduced electron density makes the ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms (C2, C4, and C6). lookchem.comcymitquimica.com

Stabilization of Intermediates: The fluorine atoms can stabilize the anionic intermediates (Meisenheimer complexes) formed during nucleophilic aromatic substitution reactions.

Alteration of pKa: The electron-withdrawing fluorine atoms decrease the basicity of the pyridine nitrogen.

The following table summarizes the impact of fluorine substitution on the properties of the pyridine ring:

PropertyEffect of Fluorine Substitution
Electron Density Decreased
Electrophilicity Increased
Susceptibility to Nucleophilic Attack Increased lookchem.comcymitquimica.com
Basicity of Nitrogen Decreased

Reactivity of the Methyl Group at C2 Position

The methyl group at the C2 position of this compound also exhibits specific reactivity, influenced by the adjacent fluorine atom and the pyridine ring.

While direct α-methylation of the methyl group in this compound is not extensively documented, derivatization of the methyl group is a plausible synthetic pathway. The protons of the methyl group are acidic to some extent due to the electron-withdrawing nature of the adjacent pyridine ring and the fluorine substituent. This allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles.

For instance, similar 2-methylpyridine (B31789) derivatives can undergo reactions at the methyl group. core.ac.uk These reactions can include condensation with aldehydes and ketones, or oxidation to a carboxylic acid. The presence of the fluorine atoms in this compound would likely influence the reactivity and reaction conditions for such derivatizations.

The activation of C-H bonds is a significant area of research in organic synthesis, offering a direct route to functionalize otherwise unreactive bonds. acs.orgtcichemicals.com The C-H bonds of the methyl group in 2-methylpyridine derivatives can be activated using transition metal catalysts. nih.gov

Research has shown that for 2-methylpyridines, the formation of 2-(fluoromethyl)pyridines can occur through the reaction of 3-fluoro-2-methyl-5-nitro-3,6-dihydropyridines with Selectfluor®. nih.govmdpi.com This transformation involves the methyl group and suggests that it can be a site for synthetic modification under specific reaction conditions. nih.govmdpi.com

Oxidative Transformations of the Methyl Group

The methyl group at the 2-position of the pyridine ring is susceptible to oxidative transformations. While specific studies on this compound are not extensively detailed in the reviewed literature, the oxidation of analogous 2-methylpyridines (2-picolines) is well-established. These reactions typically involve the conversion of the methyl group into a carboxylic acid. For instance, the oxidation of 2-picoline with oxidizing agents like potassium permanganate (B83412) yields picolinic acid.

It is therefore anticipated that the methyl group of this compound can be oxidized to form 3,6-difluoropyridine-2-carboxylic acid. oakwoodchemical.comlookchem.comsigmaaldrich.com This transformation is significant as it converts a simple alkyl substituent into a versatile functional group that can be used for further synthetic modifications.

Table 1: Anticipated Oxidation of this compound
Starting MaterialTypical Oxidizing AgentExpected ProductProduct CAS Number
This compoundPotassium Permanganate (KMnO₄)3,6-Difluoropyridine-2-carboxylic acid851386-45-3

Mechanistic Insights into Functionalization Reactions

The functionalization of the this compound ring is a complex process due to the presence of multiple potential reaction sites. The electron-withdrawing nature of the fluorine atoms deactivates the pyridine ring towards electrophilic substitution but makes it susceptible to nucleophilic attack and metal-mediated C-H and C-F bond activation. researchgate.net

Role of Catalysts and Reagents in Selectivity

The selective functionalization of fluorinated pyridines is highly dependent on the choice of catalysts and reagents, which can direct the reaction to a specific C-H or C-F bond.

Catalysts for C-H Functionalization: Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are crucial for achieving regioselective C-H activation. researchgate.netnih.gov The choice of ligand is critical in controlling selectivity. For instance, in nickel-catalyzed C-H alkenylation of pyridines, a bifunctional N-heterocyclic carbene (NHC) ligand can direct the catalyst to the C3 position, overriding the intrinsic electronic preference for the C2 or C4 positions. nih.gov For borylation reactions, iridium catalysts are effective and can show selectivity influenced by both steric and electronic factors. researchgate.net

Reagents for C-F Functionalization: The activation of the strong C-F bonds often requires highly reactive, low-valent transition metal complexes. Nickel(0) complexes, for example, have been shown to be effective precatalysts for the hydrodefluorination (HDF) of 2-fluoro- and 2,6-difluoropyridines using pinacolborane (HBPin) as the reductant. chemrxiv.org The selectivity of these reactions can be influenced by the position of other fluorine substituents on the ring. chemrxiv.org In some cases, strong Lewis acids can be used as auxiliaries to promote C-F bond activation over C-H bond activation. researchgate.net The choice between targeting C-H versus C-F bonds can be a kinetic or thermodynamic issue; C-H activation is often the kinetic product, while C-F activation can lead to the more thermodynamically stable product. whiterose.ac.uk

Table 2: Reagents and Catalysts in Selective Functionalization of Fluoropyridines
Functionalization TypeCatalyst/Reagent SystemRole in SelectivityReference
C-H AlkenylationNickel Catalyst with Bifunctional NHC LigandDirects functionalization to the C3 position, overriding intrinsic electronic preference. nih.gov
C-H BorylationIridium CatalystsSelectivity is influenced by a combination of steric and electronic effects of substituents. researchgate.net
C-F Hydrodefluorination[Ni(iPrPN)(COD)] / HBPinSelectively targets C-F bonds at the 2- and 6-positions of difluoropyridines. chemrxiv.org
C-F vs. C-H ActivationFe(PMe₃)₄ with/without Lewis AcidAddition of a strong Lewis acid (e.g., LiBF₄) can switch selectivity from C-F to C-H activation. researchgate.net

Proposed Reaction Pathways for C-F and C-H Bond Transformations

The mechanisms for activating C-F and C-H bonds in fluoropyridines are distinct and heavily studied.

C-F Bond Activation: A common pathway for transition metal-mediated C-F activation is oxidative addition, where a low-valent metal center inserts into the C-F bond. For nickel-catalyzed hydrodefluorination, the proposed mechanism involves the coordination of the fluoropyridine to the Ni(0) center, followed by oxidative addition of the C-F bond to form a Ni(II)-fluoride intermediate. chemrxiv.org Subsequent steps then lead to the final hydrodefluorinated product. DFT calculations on related systems, such as the hydrodefluorination of pentafluoropyridine (B1199360) with a ruthenium-NHC catalyst, suggest two possible mechanisms: a stepwise process involving a π-bound substrate or a concerted process based on nucleophilic attack by a hydride ligand. acs.org The pathway involving a π-complex favors ortho-HDF due to stabilization from a direct N→Ru interaction. acs.org

C-H Bond Activation: C-H activation can also proceed through several pathways. In the context of fluorinated pyridines, a common mechanism involves coordination of the pyridine nitrogen to the metal center, which then facilitates the cleavage of a nearby C-H bond in a process like concerted metalation-deprotonation or oxidative addition. chemrxiv.org For rhodium-catalyzed reactions of fluorinated pyridines, C-H oxidative addition is a key competing pathway to C-F activation. acs.org The electronic properties of the substituents on the pyridine ring play a critical role in determining which pathway is favored. acs.orgacs.org

Interactions with Transition Metal Centers

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to transition metal centers. wikipedia.org However, its coordination properties are modulated by the electronic and steric effects of its substituents.

Coordination Chemistry and Ligand Formation

Pyridines are classic ligands in coordination chemistry, typically binding to metal ions through the nitrogen atom to form a coordinate covalent bond. wikipedia.orgacs.org The presence of two electron-withdrawing fluorine atoms in this compound reduces the basicity of the nitrogen atom, which generally weakens its ability to act as a an L-type (two-electron donor) ligand compared to non-fluorinated pyridines.

Furthermore, the methyl group at the 2-position introduces steric hindrance around the nitrogen atom, which can impede coordination, especially with bulky metal centers or other ligands. wikipedia.org Despite these factors, fluorinated pyridines are known to form stable complexes with a variety of transition metals. d-nb.inforsc.org In some cases, highly fluorinated pyridines like pentafluoropyridine can coordinate to a metal center not through the nitrogen atom, but through a C=C double bond in an η²-fashion, a bonding mode that has been crystallographically characterized for a rhodium complex. acs.org

Table 3: Factors Influencing Coordination of this compound
Structural FeatureEffect on CoordinationGeneral Reference
Pyridine NitrogenPrimary site for metal coordination (Lewis base). wikipedia.org
3,6-Difluoro SubstituentsReduce electron density on the nitrogen, weakening its donor strength.
2-Methyl SubstituentCreates steric hindrance around the nitrogen coordination site. wikipedia.org
Fluorinated π-SystemAllows for potential alternative bonding modes (e.g., η²-C,C coordination). acs.org

Photochemical Reactions with Metal Complexes

Light can be used to induce reactions between fluorinated pyridines and transition metal complexes that may not occur under thermal conditions. uni-regensburg.decore.ac.uk Photolysis of a metal complex precursor, such as CpRh(PMe₃)(C₂H₄), generates a highly reactive, coordinatively unsaturated 16-electron intermediate. acs.orgnih.gov This intermediate can then react with a fluoropyridine substrate.

Studies on the photochemical reactions of rhodium complexes with various fluoropyridines have shown that several competing pathways are possible, including:

η²-C,C Coordination: Irradiation of a rhodium precursor in the presence of pentafluoropyridine led to the isolation of a complex where the pyridine is bonded through a C=C bond, rather than the nitrogen atom. acs.org

C-H Activation: With 2,3,5,6-tetrafluoropyridine, the photochemical reaction selectively resulted in the oxidative addition of the C-H bond. acs.orgnih.gov

Cyclometalation: When the fluoropyridine bears a substituent with a primary C-H bond (e.g., -OMe or -NMe₂), photochemical reaction can induce cyclometalation, involving the activation of both a C-H bond on the substituent and a C-F bond on the ring, with elimination of HF. nih.govwhiterose.ac.uk

These examples demonstrate that photochemical methods provide a powerful tool for accessing unique reactivity modes of fluoropyridine-metal complexes, including those involving C-F and C-H bond activation. nih.gov

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 3,6-Difluoro-2-methylpyridine (B6231309) in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecule's connectivity and environment.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Regiochemical Assignment

One-dimensional NMR spectra provide fundamental information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns (J-couplings) between these protons and with the fluorine atoms are key to confirming the substitution pattern. The methyl group protons would appear as a singlet, potentially showing a small long-range coupling to the fluorine at the 3-position. The two aromatic protons would appear as doublets or more complex multiplets due to H-H and H-F couplings.

¹³C NMR: The carbon NMR spectrum provides information on all six carbon atoms in the pyridine ring and the one in the methyl group. The carbons directly bonded to fluorine atoms (C-3 and C-6) would exhibit large one-bond C-F coupling constants (¹JCF), and their chemical shifts would be significantly influenced by the high electronegativity of fluorine. The other ring carbons would show smaller, multi-bond C-F couplings.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. mdpi.com The spectrum of this compound would display two distinct signals for the fluorine atoms at the C-3 and C-6 positions, as they are in different chemical environments. The chemical shifts provide insight into the electronic environment, and the coupling constants (J-couplings) to nearby protons and the other fluorine atom help to confirm the regiochemistry.

Table 1: Predicted NMR Data for this compound (Note: As specific experimental data from peer-reviewed sources is not available, this table presents expected ranges and patterns based on general principles of NMR spectroscopy for similar fluorinated pyridines.)

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity and Coupling Constants (Hz)
¹H
-CH₃~2.5s (or d, ⁴JHF ≈ 1-3 Hz)
H-4~7.0-7.5ddd, ³JHH, ⁴JHH, JHF
H-5~6.8-7.3ddd, ³JHH, ⁴JHH, JHF
¹³C
-CH₃~20q
C-2~155-160d, ²JCF
C-3~150-155d, ¹JCF ≈ 240-260 Hz
C-4~120-125d
C-5~110-115dd, JCF
C-6~160-165d, ¹JCF ≈ 250-270 Hz
¹⁹F
F-3-120 to -140d, JFF
F-6-70 to -90d, JFF

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing through-bond and through-space correlations. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons (H-4 and H-5), helping to trace the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. It would definitively link the ¹H signals of H-4 and H-5 to their corresponding ¹³C signals (C-4 and C-5), and the methyl protons to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation. For this compound, a NOESY experiment could show a correlation between the methyl protons and the H-5 proton, confirming their spatial proximity.

Application in Mechanistic Studies and Reaction Monitoring

NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for monitoring chemical reactions in real-time. nih.govbeilstein-journals.org The synthesis of fluorinated pyridines can be followed by observing the disappearance of starting material signals and the appearance of product signals. acs.org For instance, in a reaction to synthesize this compound, ¹⁹F NMR could be used to track the consumption of a fluorinating agent and the formation of the two distinct fluorine environments in the product. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it ideal for detecting intermediates and byproducts, thereby providing valuable insights into the reaction mechanism. acs.org

X-ray Crystallography and Solid-State Structure Analysis

While NMR provides detailed information about the molecule in solution, X-ray crystallography reveals its precise three-dimensional structure in the solid state.

Determination of Molecular Geometry and Conformation

Table 2: Representative Crystallographic Data for this compound (Note: The following data is based on information from a chemical supplier and has not been independently verified through a peer-reviewed publication or a crystallographic database.) evitachem.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.215
b (Å)8.932
c (Å)9.876
β (°)98.76
C3–F Bond Length (Å)1.342
C6–F Bond Length (Å)1.339
F–C3–C2 Angle (°)117.8
F–C6–C5 Angle (°)123.1

This data indicates typical C-F bond lengths for an sp²-hybridized carbon, which are shorter than in aliphatic systems. The bond angles show slight deviations from the ideal 120° for an sp² carbon, likely due to electronic and steric effects of the adjacent substituents and the nitrogen heteroatom.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. In the solid state of this compound, interactions such as C–H···F and C–H···N hydrogen bonds, as well as π–π stacking interactions between pyridine rings, are expected to play a significant role in the crystal packing. nih.gov Analysis of the crystal structure would reveal how these non-covalent forces dictate the formation of supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks. nih.gov Understanding these packing motifs is important as they can influence the material's physical properties.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the specific bonds and functional groups within a molecule. The resulting spectra offer a unique fingerprint derived from the distinct vibrational modes of the pyridine ring, C-F bonds, and the methyl group.

The vibrational spectra of fluorinated pyridines are complex, but several characteristic modes can be assigned based on extensive studies of pyridine and its derivatives. researchgate.netresearchgate.net The introduction of fluorine atoms, which are heavy and highly electronegative, significantly influences the vibrational frequencies of the pyridine ring.

Key vibrational modes include:

C-H Stretching: The aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. The methyl group introduces aliphatic C-H stretching modes, which are observed at slightly lower frequencies, generally between 2850 and 3000 cm⁻¹.

Ring Vibrations: The pyridine ring itself has a set of characteristic stretching and bending vibrations. These "ring breathing" modes and other deformations occur in the fingerprint region, typically from 1300 cm⁻¹ to 1600 cm⁻¹. Fluorine substitution can shift these bands to higher frequencies compared to unsubstituted pyridine. researchgate.net

C-F Stretching: The carbon-fluorine stretching vibration is one of the most indicative features in the IR spectrum. Due to the strength of the C-F bond and the mass of the fluorine atom, this mode gives rise to a strong absorption band, typically found in the 1100-1300 cm⁻¹ range for aromatic fluorides. researchgate.net In this compound, two distinct C-F stretching modes may be observed due to their different positions on the ring.

Ring Bending Modes: Out-of-plane ring bending modes are observed at lower frequencies, often below 1000 cm⁻¹. researchgate.net The substitution pattern, including the presence of fluorine and methyl groups, influences the exact position and intensity of these bands.

The combined IR and Raman spectra provide definitive structural confirmation for this compound. The presence of bands in the specific regions associated with C-H (aromatic and aliphatic), C-F, and pyridine ring vibrations confirms the core structure. The precise frequencies and patterns of these bands differentiate it from other isomers. For example, the spectrum of the closely related isomer 2-fluoro-6-methylpyridine (B1294898) shows distinct patterns that can be used for comparative identification. nist.gov Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign vibrational modes accurately. researchgate.netnih.gov

Table 1: Expected Vibrational Frequencies for this compound
Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (Methyl)2850 - 3000Medium
Pyridine Ring Stretch (C=C, C=N)1400 - 1600Strong
C-F Stretch1100 - 1300Very Strong
In-plane C-H Bend1000 - 1300Medium
Out-of-plane C-H Bend700 - 900Strong

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a compound. longdom.org Unlike low-resolution MS, HRMS instruments like Time-Of-Flight (TOF) or Orbitrap analyzers can measure m/z values with extremely high accuracy, often to within a few parts per million (ppm). nih.govthermofisher.comspringernature.com This precision allows for the determination of a unique molecular formula from the exact mass.

For this compound, the molecular formula is C₆H₅F₂N. evitachem.com Using the exact masses of the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen, a precise theoretical mass can be calculated. An experimentally measured mass that matches this theoretical value to within a very small error margin provides unambiguous confirmation of the molecular formula. semanticscholar.org

Table 2: High-Resolution Mass Data for Molecular Formula Confirmation
ParameterValue
Molecular FormulaC₆H₅F₂N
Theoretical Exact Mass (Monoisotopic)129.0441 Da
Hypothetical Observed Mass129.0443 Da
Mass Error+1.55 ppm

When a molecule of this compound is ionized in a mass spectrometer, typically by electron ionization (EI), the resulting molecular ion is energetically unstable and can undergo fragmentation. nih.gov The study of these fragmentation pathways provides valuable structural information. For fluorinated aromatic compounds, fragmentation often involves the sequential loss of radicals and small neutral molecules. researchgate.net

Common fragmentation pathways for fluorinated pyridines may include:

Loss of a Fluorine Radical (F•): Cleavage of a C-F bond can lead to the formation of an [M-F]⁺ ion.

Loss of HCN: A characteristic fragmentation of pyridine rings is the elimination of a neutral hydrogen cyanide molecule, leading to a smaller cyclic ion.

Loss of Methyl Radical (•CH₃): The bond between the pyridine ring and the methyl group can break, resulting in an [M-CH₃]⁺ ion.

Rearrangements: Complex rearrangements can occur, sometimes involving the migration of a fluorine atom before fragmentation. acs.org

The relative abundance of these fragment ions creates a mass spectrum that is a characteristic signature of the molecule's structure.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the aromatic pyridine ring system.

The main electronic transitions observed in pyridine and its derivatives are:

π→π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the far-UV region (around 200-270 nm).

n→π* Transitions: This transition involves the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. This is a lower-energy, "forbidden" transition, resulting in a weaker absorption band at a longer wavelength, often above 270 nm.

Table 3: Expected Electronic Transitions for this compound
Transition TypeExpected Wavelength (λmax)Relative Intensity
π→π~260-270 nmStrong
n→π>270 nmWeak

Electronic Transitions and UV-Vis Absorption Profiles

The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule provides insight into its electronic transitions. For aromatic systems like pyridine and its derivatives, the absorption bands are typically attributed to π → π* and n → π* transitions. The introduction of fluorine substituents can significantly alter the energies of these transitions.

In the case of this compound, the presence of two electron-withdrawing fluorine atoms at positions 3 and 6, combined with an electron-donating methyl group at position 2, creates a complex electronic environment. The fluorine atoms are expected to inductively stabilize the σ-framework and lower the energy of the π orbitals, while the methyl group has a hyperconjugative and weak inductive donating effect.

Detailed experimental studies on the UV-Vis absorption profile of this compound are limited in publicly accessible literature. However, based on the analysis of similar fluorinated pyridine derivatives, the principal absorption bands are expected to be in the UV region. The transitions would likely be a result of excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The fluorine substituents would be expected to cause a hypsochromic (blue) shift in the π → π* transitions compared to 2-methylpyridine (B31789), due to the stabilization of the π orbitals.

To provide a representative understanding, the following table presents hypothetical UV-Vis absorption data for this compound in a non-polar solvent, based on trends observed for related fluorinated aromatic compounds.

Table 1: Hypothetical UV-Vis Absorption Data for this compound in Cyclohexane

Wavelength (λmax, nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition Type (Tentative Assignment)
215 7500 π → π*
265 2500 π → π*

Note: This data is illustrative and not based on direct experimental measurement for this compound.

Charge Transfer Complex Analysis

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor. The pyridine nitrogen atom, with its lone pair of electrons, can act as an n-electron donor towards suitable acceptors, such as molecular iodine (I₂). The formation of a CT complex is characterized by the appearance of a new, often intense, absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules.

The electron-donating ability of the pyridine ring is crucial for the stability of the CT complex. The presence of electron-withdrawing fluorine atoms in this compound is expected to decrease the basicity of the nitrogen atom and reduce its electron-donating capability. This would likely result in a weaker CT complex with iodine compared to unsubstituted pyridine or 2-methylpyridine.

Spectroscopic analysis of the CT complex between this compound (D) and iodine (A) would involve monitoring the changes in the UV-Vis spectrum upon mixing the two components in an inert solvent. The formation constant (KCT) and the molar extinction coefficient (εCT) of the complex can be determined using the Benesi-Hildebrand equation or its modifications.

Given the lack of specific experimental data for this compound, a representative analysis based on studies of similar fluorinated pyridines with iodine is presented. The thermodynamic parameters for the complex formation, such as the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), can also be determined from the temperature dependence of the formation constant.

Table 2: Representative Spectroscopic and Thermodynamic Data for a Charge-Transfer Complex of a Fluorinated Pyridine with Iodine in n-Heptane

Parameter Value Unit
λCT 245 nm
KCT at 298 K 50 L mol⁻¹
εCT 3500 L mol⁻¹ cm⁻¹
-ΔH° 15 kJ mol⁻¹
-ΔS° 30 J mol⁻¹ K⁻¹

Note: This data is representative for a generic fluorinated pyridine and does not correspond to experimentally determined values for this compound.

The expected positive values for -ΔH° and -ΔS° would indicate that the formation of the charge-transfer complex is an exothermic and entropically unfavorable process, which is typical for such interactions.

Computational and Theoretical Investigations of 3,6 Difluoro 2 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For fluorinated pyridines, these studies can elucidate the effects of fluorine substitution on the aromatic system.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For pyridine (B92270) derivatives, DFT calculations can determine geometric parameters (bond lengths and angles), charge distributions, and dipole moments. The introduction of fluorine atoms, being highly electronegative, is known to significantly influence the electron density distribution within the pyridine ring. Studies on similar molecules, such as various fluoropyridines, have shown that DFT methods can accurately model these electronic effects. However, specific DFT studies detailing the electronic structure of 3,6-difluoro-2-methylpyridine (B6231309) are not found in the reviewed literature.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. For fluorinated pyridines, the position of fluorine atoms can alter the energies of these frontier orbitals. While the principles of HOMO-LUMO analysis are well-established, specific calculated values for the HOMO energy, LUMO energy, and the corresponding energy gap for this compound are not available in published research.

Prediction of Chemical Shifts and Spectroscopic Parameters

Computational chemistry provides essential tools for predicting spectroscopic parameters, such as NMR chemical shifts (¹H, ¹³C, ¹⁹F). These predictions are invaluable for structure elucidation and confirmation. DFT methods are commonly employed to calculate these parameters with a reasonable degree of accuracy when compared to experimental data. Although computational prediction of NMR spectra is a standard technique for organic molecules, including fluorinated heterocycles, specific predicted chemical shift and spectroscopic parameter data for this compound have not been reported.

Reaction Mechanism Elucidation

Understanding the pathways of chemical reactions at a molecular level is a key area of computational chemistry. This involves mapping the potential energy surface to identify transition states and intermediates.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore potential reaction pathways, for instance, in the synthesis or degradation of a compound. This involves locating the transition state structures that connect reactants to products. For related compounds, studies have detailed reaction mechanisms like nucleophilic aromatic substitution. However, there is no available research that provides computational models of reaction pathways or transition state analyses specifically involving this compound.

Energetic Analysis of Reaction Intermediates

The stability of reaction intermediates is critical in determining the feasibility and outcome of a chemical reaction. Computational methods allow for the calculation of the energies of these transient species. An energetic analysis can help to support or refute a proposed reaction mechanism. As with reaction pathways, specific energetic analyses of reaction intermediates for this compound are absent from the scientific literature.

Intermolecular Interactions and Molecular Aggregation

Computational studies offer significant insights into the non-covalent forces that dictate the supramolecular assembly of this compound. These investigations are crucial for understanding its solid-state properties and for the rational design of crystalline materials.

Analysis of Weak Interactions (e.g., F···F interactions)

The presence of fluorine atoms in this compound introduces the possibility of various weak intermolecular interactions that can influence its molecular aggregation. Among these, fluorine-fluorine (F···F) interactions are of particular interest. While historically considered purely repulsive, recent computational and experimental studies have demonstrated that F···F interactions can be weakly stabilizing. researchgate.netrsc.org These interactions are often characterized by short contact distances, typically less than the sum of their van der Waals radii (approximately 2.94 Å). manchester.ac.uk

In the context of this compound, computational models would likely predict the formation of F···F contacts between adjacent molecules in the solid state. The relative orientation of the molecules would be crucial in determining the nature of these interactions. Type I interactions, where the C-F···F-C angle is equal, and Type II interactions, where the C-F···F angle is approximately 90°, are two common geometries. rsc.org The methyl group at the 2-position would sterically influence the preferred packing arrangement, potentially favoring specific F···F interaction geometries.

Theoretical Studies of Crystal Packing and Molecular Organization

Theoretical predictions of the crystal packing of this compound can be achieved through computational methods that explore the potential energy surface of molecular clusters. These studies aim to identify the most stable crystalline arrangements. The arrangement of molecules in the crystal lattice is a balance of various intermolecular forces. researchgate.net

Computational simulations can generate hypothetical crystal structures and rank them based on their calculated lattice energies. These models can provide valuable insights into the most probable packing motifs and the intermolecular interactions that stabilize them. For instance, theoretical studies might reveal a layered structure where fluorinated regions of the molecules interact with each other, segregated from the hydrocarbon regions.

Structure-Property Relationship Studies

Computational chemistry provides a powerful toolkit for elucidating the relationship between the molecular structure of this compound and its physicochemical properties. By systematically modifying the structure and calculating the resulting electronic and geometric changes, a deeper understanding of its behavior can be achieved.

Influence of Fluorine Positioning on Electronic and Geometric Properties

The positions of the fluorine atoms on the pyridine ring have a profound impact on the molecule's electronic and geometric properties. rsc.orgrsc.org Fluorine is a highly electronegative atom that exerts a strong inductive electron-withdrawing effect (-I effect). In this compound, the fluorine at the 6-position (ortho to the nitrogen) and the fluorine at the 3-position (meta to the nitrogen) will significantly modulate the electron density distribution within the ring.

Computational studies, such as those employing Density Functional Theory (DFT), can quantify these effects. For instance, the calculated molecular electrostatic potential (MEP) would show a significant decrease in electron density on the pyridine ring compared to unsubstituted pyridine, particularly at the carbon atoms bonded to the fluorine atoms. This electron deficiency makes the ring less susceptible to electrophilic attack.

The positioning of the fluorine atoms also influences the molecule's frontier molecular orbitals (HOMO and LUMO). The strong inductive effect of fluorine generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO. nih.gov This, in turn, affects the HOMO-LUMO gap, which is a key determinant of the molecule's reactivity and spectroscopic properties. nih.gov A larger HOMO-LUMO gap generally implies greater chemical stability.

Geometrically, the introduction of fluorine atoms can lead to small but significant changes in bond lengths and angles within the pyridine ring. rsc.org The C-F bonds are strong and relatively short. The presence of two fluorine atoms may induce slight distortions in the planarity of the pyridine ring, which can be quantified through computational geometry optimization.

Below is a hypothetical data table comparing the calculated properties of pyridine with this compound, based on general trends observed for fluorinated pyridines.

PropertyPyridine (Calculated)This compound (Hypothetical Calculated)
Dipole Moment (Debye)~2.2 D~1.5 - 2.0 D
HOMO Energy (eV)~ -6.5 eV~ -7.0 to -7.5 eV
LUMO Energy (eV)~ -0.5 eV~ -1.0 to -1.5 eV
HOMO-LUMO Gap (eV)~ 6.0 eV~ 6.0 to 6.5 eV
C-F Bond Length (Å)N/A~1.34 - 1.36 Å
C-N-C Bond Angle (°)~117°~116 - 117°

Note: These are estimated values for illustrative purposes, based on general computational trends for similar molecules.

Rational Design Principles for Functionalized Pyridines

The insights gained from computational studies on this compound and related compounds can be leveraged to establish rational design principles for new functionalized pyridines with tailored properties. nih.gov By understanding how the number and position of fluorine atoms, as well as other substituents, affect the electronic and steric characteristics of the pyridine ring, chemists can more effectively design molecules for specific applications in areas such as medicinal chemistry and materials science. rsc.org

One key design principle involves tuning the basicity of the pyridine nitrogen. The strong electron-withdrawing nature of the fluorine atoms in this compound significantly reduces the electron density on the nitrogen atom, thereby lowering its basicity compared to pyridine or 2-methylpyridine (B31789). Computational calculations of pKa values can guide the design of pyridine derivatives with a desired level of basicity.

Another design principle relates to modulating intermolecular interactions for crystal engineering. By strategically placing fluorine atoms and other functional groups, it is possible to promote specific non-covalent interactions, such as halogen bonding or enhanced hydrogen bonding, to control the self-assembly of molecules in the solid state. acs.org This is particularly important in the design of materials with specific optical or electronic properties.

Furthermore, computational modeling can predict the reactivity of different positions on the pyridine ring. rsc.org For this compound, the electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution. Theoretical models can help predict the most likely sites for substitution, aiding in the synthetic planning of more complex derivatives. These computational insights provide a framework for the rational design of novel functionalized pyridines. acs.org

Synthetic Applications in Organic Chemistry and Materials Science

3,6-Difluoro-2-methylpyridine (B6231309) as a Versatile Synthetic Building Block

The strategic placement of fluorine atoms and a methyl group on the pyridine (B92270) core makes this compound a valuable intermediate in the synthesis of a variety of organic molecules. nih.gov The fluorine atoms can modulate the reactivity of the pyridine ring and provide sites for further functionalization, while the methyl group can be a handle for more complex transformations.

Precursor in Multistep Organic Syntheses

While direct, multi-step synthetic applications starting from this compound are not extensively documented in publicly available literature, the synthesis of related fluorinated pyridines highlights the potential pathways through which this compound can be utilized. For instance, new fluorinated 3,6-dihydropyridines have been synthesized through the electrophilic fluorination of 1,2-dihydropyridines using reagents like Selectfluor®. nih.govmdpi.com These 3-fluoro-3,6-dihydropyridines can be readily converted to their corresponding pyridine analogs by the elimination of hydrogen fluoride (B91410) under mild conditions. nih.govmdpi.com This methodology suggests a viable route to this compound itself, which can then serve as a starting point for the synthesis of more complex, biologically active molecules. The incorporation of fluorine into heterocyclic structures is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. nih.gov

The late-stage functionalization of complex molecules often involves the introduction of substituents onto a pre-existing heterocyclic core. nih.gov In this context, this compound can be envisioned as a key precursor for the synthesis of substituted pyridines that are central to many pharmaceutical compounds. mdpi.com The fluorine atoms can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is widely used for the synthesis of biaryls. nih.govclaremont.edunih.govscispace.com The carbon-fluorine bonds in this compound could potentially be activated for Suzuki-Miyaura coupling, particularly with the use of specialized catalysts and conditions that are known to facilitate the coupling of aryl fluorides.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgsoton.ac.uknih.govscirp.orgrsc.org The reaction of 3-halogen-2-aminopyridines with terminal alkynes has been successfully demonstrated, yielding 2-amino-3-alkynylpyridines in good yields. scirp.org This suggests that this compound could similarly participate in Sonogashira couplings, providing access to a range of alkynylpyridine derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The reactivity of the C-F bonds in this compound could allow for its use in Buchwald-Hartwig aminations to introduce various amine functionalities onto the pyridine ring.

Cross-Coupling ReactionGeneral ReactantsPotential Product from this compound
Suzuki-Miyaura Aryl/Vinyl Halide + Organoboron CompoundAryl/Vinyl-substituted 2-methylpyridine (B31789)
Sonogashira Aryl/Vinyl Halide + Terminal AlkyneAlkynyl-substituted 2-methylpyridine
Buchwald-Hartwig Aryl Halide + AmineAmino-substituted 2-methylpyridine

Development of Advanced Functional Materials

The unique electronic and physical properties of fluorinated organic compounds make them attractive components for the development of advanced functional materials. This compound is a promising candidate for incorporation into polymers, liquid crystals, and catalytic systems.

Incorporation into Polymeric Structures and Networks

The synthesis of aromatic polyethers from 2,6-difluoropyridine (B73466) and silylated aromatic diols has been reported. mdpi.com This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide displaces the fluoride ions on the pyridine ring. Given the structural similarity, it is highly probable that this compound could be used in a similar fashion to create novel poly(pyridine-ether)s. The presence of the methyl group could influence the polymer's solubility, thermal properties, and morphology. The incorporation of the difluoropyridine moiety into polymer backbones can lead to materials with enhanced thermal stability, chemical resistance, and specific electronic properties. mdpi.com

Application in Liquid Crystal Displays and Related Optoelectronic Materials

Fluorinated compounds are widely used in the formulation of liquid crystal mixtures for display applications. biointerfaceresearch.comnih.govresearchgate.netgoogle.commdpi.comgoogle.com The introduction of fluorine atoms can significantly alter the dielectric anisotropy, birefringence, and viscosity of the liquid crystal material. biointerfaceresearch.comnih.gov While direct applications of this compound in liquid crystal displays have not been explicitly reported, the use of other fluorinated pyridines and difluoro-substituted aromatic compounds in this field is well-established. biointerfaceresearch.comnih.govgoogle.comgoogle.com It is conceivable that derivatives of this compound could be designed and synthesized to act as components in liquid crystal mixtures, potentially offering advantageous properties for next-generation displays and optoelectronic devices.

Design of Ligands and Catalysts Precursors

Pyridine and its derivatives are common ligands in coordination chemistry and catalysis. wikipedia.orgnih.govresearchgate.netpurdue.edu The electronic properties of the pyridine ring can be tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complexes. The two fluorine atoms in this compound make the pyridine ring electron-deficient, which can affect its coordination to metal centers.

A notable example of a related compound is the 2',6'-difluoro-2,3'-bipyridine ligand, which can be synthesized from precursors like this compound. This bipyridine ligand has been used to form complexes with metals such as silver(I), which exhibit interesting photophysical properties and have potential applications in organic light-emitting diodes (OLEDs). nih.gov Transition metal complexes of substituted pyridines, including methylpyridines, have been explored for their catalytic activity in various organic transformations. purdue.edu Therefore, this compound serves as a valuable precursor for the synthesis of novel ligands for transition metal catalysts with tailored electronic and steric properties.

Application AreaPotential Role of this compoundResulting Material/Compound
Polymers Monomer in polycondensation reactionsAromatic poly(pyridine-ether)s
Liquid Crystals Component in liquid crystal mixturesFluorinated liquid crystal displays
Ligands/Catalysts Precursor for ligand synthesisTransition metal complexes with tailored properties

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and economically viable synthetic methods is a paramount goal in contemporary chemical research. Future efforts in the synthesis of 3,6-Difluoro-2-methylpyridine (B6231309) are expected to move beyond traditional fluorination techniques towards greener and more efficient alternatives.

One promising avenue is the advancement of late-stage C-H fluorination . Directing the fluorination of a 2-methylpyridine (B31789) precursor at the C3 and C6 positions with high regioselectivity would represent a significant step forward. Research into novel catalyst systems, potentially utilizing transition metals, that can selectively activate these specific C-H bonds is crucial. Inspired by classic amination reactions, methods using reagents like silver(II) fluoride (B91410) have shown promise for selective fluorination adjacent to the nitrogen in pyridines. nih.gov Further investigation into tailoring these catalysts and reaction conditions for difluorination is a key research objective.

Flow chemistry presents another significant opportunity for the sustainable synthesis of this compound. Continuous-flow reactors offer enhanced safety, improved heat and mass transfer, and the potential for automation, which are particularly advantageous when handling hazardous fluorinating reagents. The use of immobilized reagents and catalysts within flow systems could also facilitate easier product purification and catalyst recycling, further enhancing the sustainability of the process.

Furthermore, the exploration of biocatalytic methods for the synthesis of fluorinated pyridines is a burgeoning field. While still in its early stages, the use of enzymes or whole-cell systems to catalyze specific fluorination reactions could offer unparalleled selectivity and milder reaction conditions. Research focused on discovering or engineering enzymes capable of regioselectively fluorinating the pyridine (B92270) ring would be a groundbreaking development.

Finally, solid-state synthesis offers a solvent-free or solvent-minimized approach to fluorination. Mechanochemical methods, where mechanical force is used to induce chemical reactions, could provide a rapid and environmentally friendly route to N-heteroaryl fluorides.

Synthetic ApproachPotential AdvantagesKey Research Focus
Late-stage C-H FluorinationAtom economy, reduced synthetic stepsDevelopment of highly regioselective catalysts
Flow ChemistryEnhanced safety, scalability, automationOptimization of reactor design and immobilized catalysts
BiocatalysisHigh selectivity, mild conditions, sustainabilityDiscovery and engineering of fluorinating enzymes
Solid-State SynthesisReduced solvent waste, rapid reactionsExploration of mechanochemical fluorination protocols

Development of Highly Regioselective and Stereoselective Transformations

Beyond the synthesis of the core this compound structure, future research will undoubtedly focus on its further functionalization in a highly controlled manner. The existing fluorine and methyl groups can serve as valuable directing groups for subsequent transformations, enabling the synthesis of a diverse library of derivatives with tailored properties.

Regioselective C-H functionalization of the remaining C-H bonds on the pyridine ring (at the C4 and C5 positions) is a key area for exploration. Transition metal-catalyzed reactions, such as those employing rhodium(III) catalysts for C-H activation, could be adapted to achieve selective introduction of various functional groups. acs.org The electronic effects of the fluorine atoms and the steric influence of the methyl group will play a crucial role in determining the regioselectivity of these reactions, a facet that warrants detailed mechanistic investigation.

The development of stereoselective transformations involving the 2-methyl group is another exciting frontier. The creation of chiral centers at or adjacent to the methyl group would open up new avenues for the development of novel pharmaceuticals and agrochemicals. Catalytic asymmetric methods, potentially employing chiral transition metal catalysts or organocatalysts, could be developed to achieve high enantioselectivity in reactions such as asymmetric alkylation or aldol (B89426) additions at the methyl position.

Transformation TypeTargetPotential Methodologies
Regioselective C-H FunctionalizationC4 and C5 positions of the pyridine ringTransition metal-catalyzed C-H activation
Stereoselective Transformations2-methyl group and adjacent positionsAsymmetric catalysis (transition metal or organocatalysis)

Advanced Computational Modeling for Predictive Synthesis

The integration of computational chemistry and machine learning is set to revolutionize the way synthetic routes are designed and optimized. For this compound, these in silico tools can provide invaluable insights and accelerate the discovery of novel synthetic pathways and derivatives.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict the regioselectivity of various functionalization reactions. By calculating the energies of transition states and intermediates, researchers can gain a deeper understanding of the factors controlling reaction outcomes and rationally design catalysts and reaction conditions to favor the desired product. This predictive power is particularly valuable for complex reactions like C-H functionalization.

Furthermore, the application of machine learning (ML) algorithms offers a powerful approach to predict the outcomes of reactions and identify optimal reaction conditions. By training ML models on large datasets of known reactions, it is possible to develop predictive tools that can guide the synthesis of this compound and its derivatives. For instance, ML models can be used to predict the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring.

In silico design of novel derivatives is another area where computational modeling can make a significant impact. By simulating the properties of virtual compounds based on the this compound scaffold, researchers can identify candidates with desired characteristics for specific applications, such as enhanced biological activity or improved material properties, before committing to their synthesis in the laboratory.

Computational ApproachApplication in this compound Research
Density Functional Theory (DFT)Modeling reaction mechanisms, predicting regioselectivity
Machine Learning (ML)Predicting reaction outcomes, optimizing reaction conditions
In Silico DesignVirtual screening and design of novel derivatives with tailored properties

Expanded Applications in Emerging Chemical Technologies

The unique electronic properties and enhanced stability conferred by the fluorine atoms make this compound an attractive building block for a range of emerging technologies. Future research should focus on leveraging these properties to develop novel materials and functional molecules.

In the field of materials science , fluorinated pyridines are being explored for their potential in organic electronics . nbinno.com The electron-withdrawing nature of fluorine can be used to tune the electronic properties of organic semiconductors, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound could serve as a key component in the synthesis of novel charge-transporting or emissive materials with improved performance and stability. nbinno.com

The development of high-performance polymers is another promising application area. The incorporation of the rigid and thermally stable difluoropyridine unit into polymer backbones could lead to materials with enhanced thermal resistance, chemical stability, and specific optical or electronic properties.

In the more traditional applications of agrochemicals and pharmaceuticals , the focus will be on utilizing this compound as a scaffold to create next-generation active ingredients. The fluorine atoms can modulate the metabolic stability, bioavailability, and binding affinity of drug candidates and pesticides. researchoutreach.org Continued exploration of the chemical space around this core structure is likely to yield new compounds with improved efficacy and safety profiles.

Emerging TechnologyPotential Role of this compound
Organic ElectronicsBuilding block for novel organic semiconductors in OLEDs, OPVs, and OFETs
High-Performance PolymersMonomer for the synthesis of thermally and chemically stable polymers
Agrochemicals and PharmaceuticalsCore scaffold for the development of new pesticides and drugs with enhanced properties

Q & A

Q. Critical Factors :

  • Temperature control during fluorination minimizes side reactions (e.g., over-fluorination).
  • Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂) affects coupling efficiency .

Basic: How can the physicochemical properties of this compound be systematically characterized?

Methodological Answer:

  • Spectroscopy :
    • NMR (¹H, ¹³C, ¹⁹F): Assign peaks to verify substitution patterns (e.g., fluorine at C3/C6, methyl at C2) .
    • LCMS/HPLC : Confirm molecular ion ([M+H]⁺) and purity (>95%) using reverse-phase C18 columns and TFA-containing mobile phases .
  • Thermal Analysis : DSC/TGA to determine melting points and thermal stability .
  • LogP Measurement : Shake-flask method or computational tools (e.g., MarvinSketch) to assess lipophilicity, critical for bioavailability .

Advanced: How does the electronic effect of fluorine substitution at C3 and C6 influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine atoms increase electrophilicity at adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., SNAr reactions with amines) .
  • Bioactivity Modulation : Fluorine’s electronegativity alters π-stacking and hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). Computational docking studies (AutoDock Vina) can predict binding affinities .
  • Case Study : In analogous compounds, 3,6-difluoro substitution improved antimicrobial activity by 30% compared to non-fluorinated derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Dose-Response Studies : Conduct IC₅₀/EC₅₀ assays across multiple concentrations to identify non-linear effects .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain assays .
  • Structural Analog Comparison : Compare activity of this compound with 3,5-difluoro or 2,6-difluoro isomers to isolate positional effects .

Example : Contradictory cytotoxicity data may stem from variations in cell permeability; measure cellular uptake via LC-MS/MS .

Advanced: What strategies are effective for designing stable formulations of this compound in preclinical studies?

Methodological Answer:

  • Excipient Screening : Test solubility enhancers (e.g., cyclodextrins, PEG) via phase-solubility diagrams .
  • pH Stability Profiling : Use accelerated stability studies (40°C/75% RH) across pH 2–8 to identify degradation pathways (e.g., hydrolysis at acidic pH) .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose/mannitol) to prevent aggregation .

Advanced: How can computational methods guide the optimization of this compound for target-specific drug design?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways for fluorination/methylation steps to optimize synthetic routes .
  • MD Simulations : Simulate ligand-protein interactions (e.g., with kinase targets) to prioritize derivatives for synthesis .
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to forecast pharmacokinetic properties and toxicity risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.